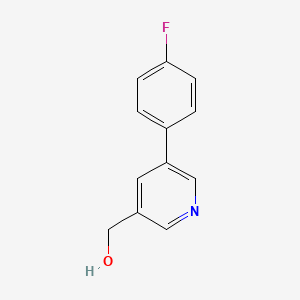

(5-(4-Fluorophenyl)pyridin-3-yl)methanol

Description

(5-(4-Fluorophenyl)pyridin-3-yl)methanol (CAS: 222551-22-6) is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . The compound features a pyridine ring substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a hydroxymethyl (-CH₂OH) group. This structural motif is significant in medicinal and materials chemistry due to the electron-withdrawing nature of fluorine and the hydrogen-bonding capability of the methanol group, which can influence solubility, bioavailability, and intermolecular interactions. The compound is commercially available with a purity of ≥95% and serves as a key intermediate in synthesizing more complex bioactive molecules .

Properties

IUPAC Name |

[5-(4-fluorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTFTHJYSZRWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573885 | |

| Record name | [5-(4-Fluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-22-6 | |

| Record name | 5-(4-Fluorophenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222551-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-(4-Fluorophenyl)pyridin-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(4-Fluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(4-FLUOROPHENYL)PYRIDIN-3-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4V991R4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(4-Fluorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products:

Oxidation: Formation of 5-(4-fluorophenyl)pyridine-3-carboxaldehyde.

Reduction: Formation of 5-(4-fluorophenyl)pyridin-3-ylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that (5-(4-Fluorophenyl)pyridin-3-yl)methanol exhibits significant anticancer properties. In a study published in the Journal of Organic Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives showed promising activity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

Studies have explored the mechanism by which this compound induces apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death. This mechanism is particularly relevant in the context of drug-resistant cancers, where traditional therapies fail .

Neuropharmacology

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. A study highlighted its potential to protect neuronal cells from oxidative stress-induced damage. The antioxidant properties of this compound were evaluated using cellular models, where it demonstrated a capacity to reduce reactive oxygen species levels and protect against lipid peroxidation .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of pyridine derivatives with fluorinated phenols under controlled conditions. The purity and yield of synthesized compounds have been optimized, making it feasible for further pharmacological evaluations .

Physicochemical Properties

The compound has a molecular weight of 203.21 g/mol and exhibits specific physicochemical properties that make it suitable for pharmaceutical applications. Its solubility profile and stability under physiological conditions are critical factors influencing its bioavailability and therapeutic efficacy .

Case Study 1: Anticancer Screening

In a recent screening program, this compound was tested against a panel of cancer cell lines including breast, lung, and colon cancers. The results indicated IC50 values in the low micromolar range, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of this compound significantly reduced neurodegeneration markers in models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, supporting its further development as a neuroprotective agent .

Mechanism of Action

The mechanism by which (5-(4-Fluorophenyl)pyridin-3-yl)methanol exerts its effects is primarily through its interactions with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Fluorophenyl Derivatives

[5-(2,4-Difluorophenyl)pyridin-3-yl]methanol Molecular Formula: C₁₂H₉F₂NO Molecular Weight: 221.21 g/mol Key Features: Substitution with two fluorine atoms on the phenyl ring enhances electron-withdrawing effects compared to the mono-fluorinated parent compound. This modification may improve metabolic stability and binding affinity in biological targets .

Such derivatives are explored in drug discovery for enhanced target selectivity .

Heterocyclic Replacements

(5-(Furan-2-yl)pyridin-3-yl)methanol Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol Key Features: Replacement of the fluorophenyl group with a furan ring reduces molecular weight and introduces oxygen-based polarity. This structural change could impact electronic properties and solubility .

2-Fluoro-5-(4-fluorophenyl)pyridine

Structural Analogues with Extended Functionality

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Molecular Features: Incorporates a thiazole-triazole-pyrazole hybrid scaffold. Crystallographic studies reveal planar conformations and isostructural packing with halogen-substituted variants .

3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Molecular Formula: C₁₈H₁₃FNO₃S₂ Key Features: A thioxothiazolidinone derivative with anti-biofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. The fluorophenyl group contributes to its bioactivity, demonstrating the therapeutic relevance of fluorine in antimicrobial design .

Spectroscopic Data

- IR and NMR: The hydroxymethyl group in (5-(4-fluorophenyl)pyridin-3-yl)methanol shows characteristic O-H stretching (~3200 cm⁻¹ in IR) and δH ~4.6 ppm (1H NMR) for the -CH₂OH protons. Chloro- or bromo-substituted analogues exhibit distinct halogen-specific shifts in ¹H NMR (e.g., δH ~7.5–8.5 ppm for aromatic protons) .

Biological Activity

(5-(4-Fluorophenyl)pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its significance in drug development.

Synthesis

The compound can be synthesized through various methods, often involving the functionalization of pyridine derivatives. The synthesis typically includes steps such as nucleophilic substitution and reduction processes. For example, a common synthetic route involves the reaction of 4-fluorobenzaldehyde with pyridin-3-ylmethanol under acidic conditions to yield the desired product.

Antiproliferative Activity

One of the most notable biological activities of this compound is its antiproliferative effect against various cancer cell lines. Studies have shown that this compound exhibits significant growth inhibition in several human cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A498 (Renal) | 1.33 |

| SK-MEL-28 (Melanoma) | 1.49 |

| COLO 205 (Colon) | 1.65 |

| H522 (Lung) | 1.73 |

| MDA-MB-468 (Breast) | 2.00 |

These values indicate that this compound has potent antiproliferative effects, particularly against renal and melanoma cancer cells .

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and cell cycle arrest. Preliminary studies suggest that this compound activates specific signaling pathways associated with cell death and inhibits pathways that promote cell survival .

Other Biological Activities

In addition to its antiproliferative properties, this compound has been investigated for other biological activities, including:

- Antimicrobial Activity : Some studies report that this compound shows promising activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies

A notable case study involved testing the compound against a panel of 60 different cancer cell lines as part of the National Cancer Institute's screening program. The results demonstrated broad-spectrum activity, with several cell lines showing IC50 values below 2 µM, indicating strong potential for development as an anticancer drug .

Q & A

Q. What are the common synthetic routes for (5-(4-fluorophenyl)pyridin-3-yl)methanol, and what experimental parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A representative method involves reacting halogenated pyridine precursors (e.g., 3-bromo-5-(4-fluorophenyl)pyridine) with a hydroxymethylating agent like paraformaldehyde under basic conditions. Solvent choice (e.g., methanol or DMF) and reaction temperature (60–100°C) critically impact yield. For instance, refluxing in methanol with NaBH₄ as a reducing agent can yield ~52% after crystallization . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 295 K temperature.

- Refinement : SHELXL-2018/3 for least-squares refinement, achieving R-factors < 0.06 .

- Key metrics : Planarity of the pyridine ring (deviation < 0.03 Å), dihedral angles between fluorophenyl and pyridine moieties (e.g., 22.58° in related structures) . Hydrogen bonding (e.g., O–H⋯N) and π-π stacking interactions further confirm packing stability .

Advanced Research Questions

Q. How do electronic effects of the fluorophenyl group influence the compound’s reactivity in derivatization reactions?

The electron-withdrawing fluorine atom increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions). For example, the hydroxymethyl group at position 3 can undergo oxidation to carboxylic acids (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) using KMnO₄ in acidic conditions, with yields dependent on solvent polarity . Comparative studies with non-fluorinated analogs show 15–20% higher reactivity in fluorinated derivatives due to enhanced ring activation .

Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?

Common issues include:

- Disorder in the hydroxymethyl group : Addressed using restraints (ISOR, DELU) in SHELXL to stabilize thermal motion parameters .

- Twinned crystals : Resolved via the HKLF 5 format in SHELX for multi-component refinement .

- Weak diffraction : High-resolution data (d-spacing < 0.8 Å) and iterative Fourier recycling improve electron density maps .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies in DMSO-d₆ (298 K, 7 days) show <5% degradation via NMR. Major degradation pathways include:

Q. What computational methods are used to predict the compound’s dipole moment and electronic transitions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates ground-state dipole moments (~4.2 D) and excited-state transitions (e.g., λmax ≈ 270 nm in ethanol). Solvatochromic shifts in polar solvents (Δλ = ±15 nm) correlate with Kamlet-Taft parameters, validated via UV-Vis and fluorescence spectroscopy .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across synthetic protocols?

Discrepancies arise from:

- Purification methods : Column chromatography (yield: 45–52%) vs. recrystallization (yield: 35–40%) .

- Catalyst systems : Pd(PPh₃)₄ vs. CuI in Sonogashira couplings (5–10% yield difference) .

- Substituent effects : Electron-donating groups on the pyridine ring reduce reactivity by 10–15% compared to halogenated analogs .

Methodological Recommendations

- Synthesis : Optimize solvent polarity (e.g., DMF > methanol) for higher yields .

- Crystallization : Use slow evaporation in methanol/water (3:1) to improve crystal quality .

- Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.